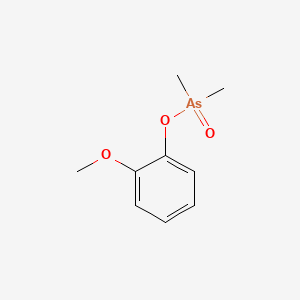
(E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an amino group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide typically involves the condensation of 2-amino-4-thiazolecarboxylic acid with (2-chlorophenyl)methylenehydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties may lead to the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The thiazole ring and hydrazide moiety can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-thiazolecarboxylic acid derivatives: These compounds share the thiazole ring and amino group but differ in their substituents.
Hydrazide derivatives: Compounds with similar hydrazide moieties but different aromatic rings or functional groups.
Uniqueness
(E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide is unique due to its combination of a thiazole ring, amino group, and hydrazide moiety, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
133661-79-7 |
|---|---|
Fórmula molecular |
C11H9ClN4OS |
Peso molecular |
280.73 g/mol |
Nombre IUPAC |
2-amino-N-[(E)-(2-chlorophenyl)methylideneamino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H9ClN4OS/c12-8-4-2-1-3-7(8)5-14-16-10(17)9-6-18-11(13)15-9/h1-6H,(H2,13,15)(H,16,17)/b14-5+ |
Clave InChI |
QKBVSWGCSAPITE-LHHJGKSTSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CSC(=N2)N)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=CSC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)

![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)







